(E)-N-(4-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Description
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-25-15-9-7-14(8-10-15)21-18(23)6-3-11-22-19(24)17(28-20(22)27)13-16-5-4-12-26-16/h4-5,7-10,12-13H,2-3,6,11H2,1H3,(H,21,23)/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJWHNZYNQPFEF-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (E)-N-(4-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article aims to consolidate the available research findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Thiazolidinone ring
- Substituents : Ethoxyphenyl and furan moieties
Research indicates that thiazolidinone derivatives often exhibit diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The proposed mechanisms of action for this specific compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Free Radical Scavenging : It has been suggested that the furan moiety contributes to antioxidant properties by scavenging free radicals.
- Cell Cycle Arrest : Some studies indicate potential effects on cell cycle regulation, particularly in cancer cells.
Antioxidant Activity
The antioxidant activity of this compound has been evaluated through various assays:
These results indicate moderate antioxidant activity, suggesting potential applications in mitigating oxidative stress.
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed using in vitro models:
- Inhibition of COX Enzymes :
-
Cytokine Production :
- Reduced TNF-alpha and IL-6 levels in macrophage cultures by approximately 40% at a concentration of 10 µM.
Anticancer Activity
Preliminary studies have shown promising results regarding the anticancer properties of this compound:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 18 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 22 | Cell cycle arrest |
In both cell lines, the compound exhibited significant cytotoxicity, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolidinone derivatives similar to our compound:
- Case Study on Inflammatory Diseases :
- Cancer Treatment Trials :
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial and fungal strains, showing promising results.
Case Study: Antibacterial Efficacy
In a study published in Molecules, the compound demonstrated superior antibacterial activity compared to traditional antibiotics like ampicillin. It was effective against resistant strains such as MRSA and Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antimicrobial agents .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| MRSA | 3.00 - 12.28 µmol/mL | 4.09 - 16.31 µmol/mL |
| Pseudomonas aeruginosa | 2.00 - 10.00 µmol/mL | 3.00 - 15.00 µmol/mL |
| E. coli | 1.50 - 8.00 µmol/mL | 2.50 - 12.00 µmol/mL |
Antifungal Activity
The compound also exhibits antifungal properties, with studies indicating that it outperforms standard antifungal agents like ketoconazole in terms of potency .
| Fungal Species | MIC (µmol/mL) | MFC (µmol/mL) |
|---|---|---|
| Candida albicans | 1.88 - 3.52 | 3.52 - 7.03 |
| Aspergillus niger | 2.50 - 5.00 | 4.00 - 8.00 |
Anticancer Potential
The thiazolidinone derivatives, including this compound, have shown potential in cancer research due to their ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
Research has indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values suggest that the compound could be further explored for its anticancer properties.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 - 20 |
| HeLa | 15 - 25 |
Synthesis and Structural Modifications
The synthesis of (E)-N-(4-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide involves several steps that can be optimized for yield and purity . Structural modifications can enhance its bioactivity and selectivity, making it a candidate for further drug development.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The amide group and thiazolidinone ring are susceptible to hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products | Mechanistic Insight |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 8–12 hours | 4-aminobutanamide derivative + furan-2-carboxylic acid | Protonation of carbonyl oxygen initiates nucleophilic attack by water. |
| Basic hydrolysis | NaOH (1M), 80°C, 6 hours | Sodium salt of 4-(thioxothiazolidin-3-yl)butanoate + 4-ethoxyaniline | Deprotonation of amide nitrogen facilitates cleavage via hydroxide ion attack. |
Hydrolysis of the thioxo group (C=S) under oxidative conditions (e.g., H<sub>2</sub>O<sub>2</sub>/acetic acid) may yield sulfoxide or sulfone derivatives, though direct experimental evidence for this compound remains limited .
Nucleophilic Substitution
The thioxo group in the thiazolidinone ring participates in nucleophilic substitutions, particularly with amines or thiols:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethylenediamine | EtOH, 60°C, 4 hours | Thiazolidinone ring-opened dihydrothiazine derivative | 72% |
| Benzyl mercaptan | DMF, rt, 24 hours | Disulfide-linked dimer | 58% |
Substitution at the furan methylene group (C=CH–) is sterically hindered but feasible under radical-initiated conditions .
Oxidation-Reduction Reactions
The furan ring undergoes oxidation, while the thioxo group can be reduced:
Cycloaddition Reactions
The α,β-unsaturated carbonyl system in the thiazolidinone ring participates in Diels-Alder reactions:
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 hours | Bicyclic adduct with fused thiazolidinone and six-membered lactone | >90% endo |
Biological Interactions
Though not strictly chemical reactions, interactions with biological targets highlight reactivity:
Key Stability Considerations
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural analogs of this compound share the thioxothiazolidinone scaffold but differ in substituents on the 5-position of the thiazolidinone ring and the terminal amide group. These modifications significantly alter physicochemical properties and bioactivity profiles. Below, three analogs are compared (Table 1):
Table 1: Structural and Substituent Comparison
Structural and Electronic Differences
- Target vs. Compound A: The furan-2-ylmethylene group in the target compound contrasts with the 4-methylphenylmethylidene in Compound A. The morpholin-4-yl substituent in Compound A improves aqueous solubility due to morpholine’s polar oxygen and nitrogen atoms, whereas the 4-ethoxyphenyl group in the target compound increases lipophilicity (predicted LogP: ~3.5 vs. ~2.8 for Compound A) .
- Target vs. Its Z-configuration in the thiazolidinone ring creates a distinct spatial arrangement compared to the target’s E-configuration . The 4-methylthiazol-2-yl group in Compound B may enhance metabolic stability compared to the target’s 4-ethoxyphenyl, as thiazoles are less prone to oxidative degradation .
Hypothesized Pharmacological Implications
- Target Compound : The furan and ethoxyphenyl groups may favor interactions with targets like tyrosine kinases or peroxisome proliferator-activated receptors (PPARs), where aromatic stacking and moderate lipophilicity are advantageous .
- Compound A : The morpholine group could improve solubility but reduce blood-brain barrier penetration. The methylphenyl substituent might stabilize hydrophobic pockets in enzymes like cyclooxygenase (COX) .
- Compound B: The bulky allylidene group and thiazole moiety may confer selectivity for targets requiring steric constraints, such as bacterial enoyl-ACP reductases .
Physicochemical Properties
- Solubility : Compound A (morpholine) > Target (4-ethoxyphenyl) > Compound B (thiazole).
- LogP : Compound B (~4.2) > Target (~3.5) > Compound A (~2.8).
- Hydrogen Bond Acceptors : Target (6) < Compound A (7) < Compound B (8).
Research Findings and Gaps
Computational modeling suggests:
- The target compound’s furan ring shows strong binding affinity to PPARγ in silico, with a docking score of −9.2 kcal/mol, surpassing Compound A’s −8.5 kcal/mol .
- Compound B’s Z-configuration may reduce enzymatic hydrolysis of the thiazolidinone ring compared to E-configurations, as seen in stability assays of similar compounds .
Further experimental validation is required to confirm these predictions and explore toxicity profiles.
Q & A
Q. What are the recommended synthetic routes for (E)-N-(4-ethoxyphenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step organic reactions, including cyclization and coupling steps. Key steps include:
- Thiazolidinone core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) to form the 4-oxo-2-thioxothiazolidine ring .
- Furan-2-ylmethylene incorporation : Knoevenagel condensation between the thiazolidinone intermediate and furfural derivatives, catalyzed by piperidine or morpholine, to introduce the furan substituent .
- Amide coupling : Reaction of the intermediate with 4-ethoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
Optimization tips: Control temperature (60–80°C for cyclization), use inert atmospheres to prevent oxidation, and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the furan and thiazolidinone moieties. Key signals include the thioxo group (δ 170–175 ppm in C) and ethoxyphenyl protons (δ 1.3–1.5 ppm for CH) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 373.45 for CHNOS) .
- Infrared (IR) Spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 1250–1300 cm (C=S stretch) confirm functional groups .
- HPLC-PDA : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .
Advanced Research Questions
Q. How can computational modeling predict the biological targets and binding mechanisms of this compound?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., protein kinases) by aligning the compound’s 3D structure (generated via Gaussian or Chem3D) with active-site residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns trajectories) and identify key residues (e.g., hydrophobic pockets accommodating the furan ring) .
- Pharmacophore Mapping : Tools like Phase (Schrödinger) highlight essential features (e.g., hydrogen-bond acceptors at the 4-oxo group) for target engagement .
Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects) across studies?
- Orthogonal Assays : Combine MTT assays (cytotoxicity) with ELISA (inflammatory cytokine quantification, e.g., TNF-α/IL-6) to differentiate direct toxicity from immunomodulatory effects .
- Dose-Response Profiling : Establish EC/IC curves in multiple cell lines (e.g., HeLa, RAW 264.7) to identify cell-type-specific activity .
- Pharmacokinetic Studies : Evaluate metabolic stability (e.g., liver microsomes) and plasma protein binding to correlate in vitro potency with in vivo efficacy .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : React with HCl or sodium bicarbonate to improve aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) using emulsion-solvent evaporation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated ethoxyphenyl) for pH-dependent release .
Methodological Challenges and Solutions
Q. What are the common pitfalls in synthesizing the thioxothiazolidin-4-one core, and how can they be mitigated?
- Byproduct Formation : Competing thiazole formation due to overoxidation. Solution: Use mild oxidants (e.g., iodine in DMSO) and monitor reaction progress via TLC .
- Low Cyclization Yields : Steric hindrance from the furan substituent. Solution: Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency .
Q. How should researchers design structure-activity relationship (SAR) studies to identify critical functional groups?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
